Divaricatic acid

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a vibrant field dedicated to the study of chemical compounds produced by living organisms, particularly plants, microorganisms, and lichens. These compounds often possess complex structures and exhibit a wide array of biological activities, making them invaluable sources for drug discovery and development. Lichens, in particular, are renowned for synthesizing a vast array of secondary metabolites, many of which are unique and have evolved as defense mechanisms against environmental stressors, pathogens, and herbivores wou.edumdpi.com. Divaricatic acid is one such compound, identified as a depside, a class of ester-linked phenolic compounds that are characteristic of lichen biochemistry mdpi.comwikipedia.orgupdatepublishing.com. Its presence in various lichen species underscores the intricate chemical strategies employed by these organisms for survival and ecological interaction mdpi.com.

Historical Perspectives on this compound Discovery and Initial Research

The scientific exploration of lichen compounds dates back to the early 19th century, laying the groundwork for modern natural products chemistry wou.edu. This compound was first identified and isolated from lichens belonging to the genus Pertusaria mdpi.comnih.gov. Early research, such as the work by Asahina and Hirakata in 1932, contributed to the understanding of lichen substances, including this compound wikipedia.org. These initial investigations laid the foundation for subsequent studies that aimed to characterize the chemical structures and elucidate the biological properties of these fascinating natural molecules. The classification of this compound as a depside places it within a significant group of lichen metabolites that have been studied for their pharmacological potential for over a century mdpi.comupdatepublishing.com.

Current Research Paradigms and Future Outlook for this compound Studies

Current research paradigms for this compound focus on its multifaceted biological activities, particularly its potent antimicrobial properties. Studies are actively investigating its efficacy against various bacterial and fungal pathogens, including drug-resistant strains mdpi.comresearchgate.netnih.govresearchgate.net. Beyond its antimicrobial effects, research is also exploring its potential anticancer activities, such as inducing apoptosis in cancer cells medwinpublishers.com. The growing interest in lichen depsides, including this compound, positions them as promising candidates for novel pharmaceutical agents and functional ingredients mdpi.comnih.gov.

The future outlook for this compound research involves overcoming challenges related to its natural abundance and extraction. Strategies such as the One Strain Many Compounds (OSMAC) approach, molecular networking, and genome mining are being employed to enhance the production and accessibility of lichen metabolites nih.gov. Further research is crucial to fully elucidate the mechanisms of action behind its observed biological effects and to explore its potential applications in medicine, agriculture, and the food industry mdpi.comontosight.ai. The ongoing exploration of lichen chemodiversity promises to yield new insights and applications for compounds like this compound.

Research Findings on this compound

This compound has been identified in a variety of lichen species, contributing to the understanding of lichen chemotaxonomy and the biological roles of these metabolites. Its chemical structure and properties have been well-characterized, and numerous studies have investigated its biological activities.

Table 1: Sources of this compound

| Lichen Genus/Species | Common Name/Description | Reference(s) |

| Pertusaria spp. | Lichen genus | mdpi.comnih.gov |

| Evernia spp. | Lichen genus | wikipedia.org |

| Evernia mesomorpha | Lichen species | researchgate.netnih.govresearchgate.netnih.gov |

| Evernia divaricata | Lichen species | wikipedia.orgnih.govresearchgate.net |

| Ramalina spp. | Lichen genus | wikipedia.org |

| Ramalina aspera | Lichen species | wikipedia.orgresearchgate.net |

| Ramalina hierrensis | Lichen species | nih.gov |

| Lepraria incana | Lichen species | wikipedia.orgmicrobiologyresearch.org |

| Protousnea malacea | Lichen species | updatepublishing.comresearchgate.net |

Table 2: Reported Antimicrobial Activities of this compound

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) | Comparative Activity | Reference(s) |

| Bacillus subtilis | Antibacterial | 7.0 μg/mL | - | researchgate.netresearchgate.net |

| Staphylococcus epidermidis | Antibacterial | 7.0 μg/mL | Higher activity than vancomycin (B549263) | nih.govresearchgate.net |

| Streptococcus mutans | Antibacterial | 7.0 - 64.0 μg/mL | - | researchgate.net |

| Enterococcus faecium | Antibacterial | 16 μg/mL | Higher activity than vancomycin | nih.govresearchgate.net |

| Staphylococcus aureus (including MRSA strains) | Antibacterial | 32 μg/mL | Potency equivalent to vancomycin | wikipedia.orgnih.govresearchgate.net |

| Staphylococcus aureus | Antibacterial | 64.0 μg/mL | - | researchgate.net |

| Candida albicans | Antifungal | 20 μg/mL | Active | researchgate.net |

| Seven fungal phytopathogens (incl. F. oxysporum TR4) | Antifungal | Micromolar range (6.26-12.5 mg/mL) | Broad spectrum | researchgate.net |

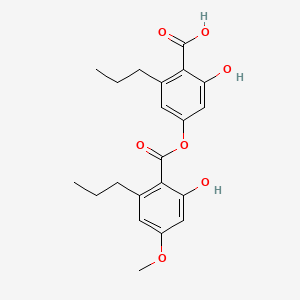

Structure

2D Structure

3D Structure

Properties

CAS No. |

491-62-3 |

|---|---|

Molecular Formula |

C21H24O7 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2-hydroxy-4-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-propylbenzoic acid |

InChI |

InChI=1S/C21H24O7/c1-4-6-12-9-15(11-16(22)18(12)20(24)25)28-21(26)19-13(7-5-2)8-14(27-3)10-17(19)23/h8-11,22-23H,4-7H2,1-3H3,(H,24,25) |

InChI Key |

FSRDIJIAQPSMMR-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |

Canonical SMILES |

CCCC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |

Other CAS No. |

491-62-3 |

Synonyms |

2-hydroxy-4-((2-hydroxy-4-methoxy-6-propylbenzoyl)oxy)-6-propylbenzoic acid divaricatic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Divaricatic Acid

Biogeographical Distribution and Ecological Niche of Divaricatic Acid-Producing Organisms

This compound is primarily synthesized by a variety of lichen species, which are symbiotic organisms composed of a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont). The production of this compound is also attributed to the lichen-forming fungi themselves when cultured independently.

This compound in Lichen Symbioses: Specific Taxa and Habitats

This compound has been identified in a diverse range of lichen genera, each occupying specific ecological niches and geographical distributions.

Key Lichen Taxa Producing this compound:

| Genus | Species | Common Substrate/Habitat | General Biogeographical Distribution |

| Dirinaria | Dirinaria applanata | Bark (corticolous), rocks (saxicolous) | Pantropical and subtropical regions, extending into temperate zones. illinois.eduresearchgate.netspringernature.comresearchgate.netthermofisher.com |

| Dirinaria confluens | Bark, rocks | Pantropical and subtropical regions. | |

| Dirinaria picta | Bark, rocks | Tropical and subtropical regions. | |

| Evernia | Evernia mesomorpha | Bark of coniferous and deciduous trees, shrubs, old wood, fence posts. Current time information in Newcastle City Council, AU.nih.govijpsjournal.comrsc.orgmuf-pro.cz | Boreal-montane, circumpolar. Common in North America's upper Great Lakes region, eastern Canada, and New England, as well as forested regions of Alberta. Current time information in Newcastle City Council, AU.nih.govijpsjournal.comrsc.org |

| Lecanora | Lecanora frustulosa | Weakly calciferous siliceous rocks, often in dry seepage tracks in upland and montane areas. | Widespread but not frequent. Found in regions of Europe and North America. |

| Ramalina | Ramalina hierrensis | Not specified | Not specified |

| Ramalina farinaceae | Not specified | Not specified | |

| Ramalina fastigiata | Not specified | Not specified | |

| Ramalina aspera | Not specified | Not specified | |

| Cladonia | Cladonia rangiformis | Not specified | Not specified |

| Flavocetraria | Flavocetraria nivalis | Not specified | Not specified |

| Ophioparma | Ophioparma ventosa | Not specified | Not specified |

| Lepraria | Lepraria sp. | Not specified | Not specified |

| Roccella | Roccella phycopsis | Not specified | Not specified |

Dirinaria applanata is a widely distributed species found in tropical and subtropical areas across the globe. illinois.eduresearchgate.net It is commonly found on the bark of trees and on rocks. researchgate.net In the Gulf of Thailand, for instance, this species has been observed in both landward and mid-intertidal mangrove zones.

Evernia mesomorpha , often called boreal oakmoss, is prevalent in boreal-montane and circumpolar regions. rsc.org It is a common epiphyte on shrubs and trees in forested areas and is noted for its tolerance to pollution, allowing it to grow near urban areas on substrates like fence posts. nih.govijpsjournal.com In North America, its distribution includes the upper Great Lakes region, eastern Canada, and New England, extending south to Pennsylvania. Current time information in Newcastle City Council, AU. It is also widespread across the forested regions of Alberta, Canada, in deciduous, coniferous, and mixedwood forests, as well as wetlands. ijpsjournal.com

Lecanora frustulosa is typically found on steeply inclined surfaces of weakly calciferous siliceous rocks, often in otherwise dry seepage tracks. researchgate.net It is most commonly found in upland and montane to subalpine belts and has a widespread but infrequent distribution.

Other notable lichens that produce this compound include species from the genera Ramalina, Cladonia, Flavocetraria, Ophioparma, and Lepraria. illinois.edu

Fungal and Other Microbial Sources of this compound

Research has demonstrated that the mycobiont (the fungal partner) of lichens is responsible for the production of these secondary metabolites. Studies involving the screening of extracts from cultured lichen-forming fungi (LFF) have confirmed the synthesis of this compound in the absence of the photobiont partner. nih.gov This indicates that the genetic pathways for the biosynthesis of this compound reside within the fungal genome. While the primary known source of this compound is lichen-forming fungi, the potential for its production by other, non-lichenized fungi or other microbes remains an area for further investigation.

Advanced Methodologies for the Extraction and Purification of this compound from Biological Sources

The isolation of pure this compound from its natural sources is a critical step for its chemical characterization and the investigation of its biological activities. A variety of techniques, from traditional solvent extraction to advanced chromatographic methods, are employed.

Optimization of Solvent Systems for this compound Extraction

The initial step in isolating this compound involves its extraction from the lichen thallus using organic solvents. The choice of solvent is crucial for maximizing the yield and purity of the crude extract.

Acetone is a commonly used solvent for the extraction of this compound and other lichen compounds. nih.gov Methanol (B129727) has also been shown to be effective. The general procedure involves soaking the dried and powdered lichen material in the chosen solvent, followed by filtration and evaporation of the solvent to yield a crude extract.

Comparison of Solvents for Lichen Metabolite Extraction:

| Solvent | Polarity | Advantages |

| Acetone | Medium | Effective for a wide range of lichen depsides and depsidones. |

| Methanol | High | Good for extracting more polar compounds. |

| Dichloromethane | Low | Can be used for selective extraction of less polar compounds. |

| n-Hexane | Very Low | Useful for initial defatting or extracting non-polar constituents. |

| Ethyl Acetate (B1210297) | Medium | Often used in liquid-liquid partitioning for purification. |

Chromatographic Separation Techniques for this compound Isolation (e.g., HPLC, CCC, preparative TLC)

Following initial solvent extraction, the crude extract, which contains a mixture of metabolites, requires further purification. This is typically achieved through various chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is a fundamental and widely used technique for the initial separation and identification of compounds in a lichen extract. It is a rapid and cost-effective method to profile the chemical constituents. For the separation of this compound, specific solvent systems are employed. A commonly cited system is a mixture of toluene, dioxane, and acetic acid in a ratio of 180:45:5 (v/v/v). nih.gov

Preparative Thin-Layer Chromatography (Prep-TLC): For the isolation of larger quantities of a specific compound, preparative TLC is utilized. This technique employs thicker silica (B1680970) gel plates to accommodate a larger amount of the crude extract. After development, the band corresponding to this compound is scraped from the plate, and the compound is eluted from the silica gel using a suitable solvent.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of lichen compounds. For the analysis of this compound, a common mobile phase consists of methanol, water, and phosphoric acid in a ratio of 80:20:1 (v/v/v). researchgate.net By scaling up the process using a preparative HPLC column, pure this compound can be isolated with high resolution and purity.

Column Chromatography (CC): Column chromatography is a traditional and effective method for purifying larger quantities of compounds from a mixture. The crude extract is loaded onto a column packed with a stationary phase, such as silica gel, and eluted with a gradient of solvents of increasing polarity.

Counter-Current Chromatography (CCC): While not as commonly cited specifically for this compound in the initial search results, CCC is a valuable liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. It is a suitable method for the separation and purification of natural products, including lichen metabolites.

Summary of Chromatographic Techniques for this compound Isolation:

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

| TLC | Silica Gel 60 F254 | Toluene:Dioxane:Acetic Acid (180:45:5) | Rapid analysis and identification |

| Preparative TLC | Thicker Silica Gel | Toluene:Dioxane:Acetic Acid (180:45:5) | Isolation of milligram quantities |

| HPLC | C18 Reverse Phase | Methanol:Water:Phosphoric Acid (80:20:1) | High-resolution analysis and purification |

| Column Chromatography | Silica Gel | Gradient of Hexane and Ethyl Acetate | Purification of larger quantities |

| CCC | Liquid-Liquid | Biphasic solvent system | Preparative scale purification without solid support |

Emerging Techniques for High-Throughput this compound Isolation

The field of natural product isolation is continually evolving, with a drive towards more efficient and automated processes. While high-throughput screening (HTS) of natural product libraries for biological activity is well-established, the high-throughput isolation of pure compounds remains a significant challenge. cambridge.org

For lichen-derived compounds like this compound, current research is more focused on the development of high-throughput methods for chemical profiling and dereplication, which is the rapid identification of known compounds in an extract to avoid their re-isolation. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are instrumental in this area. nih.gov

The integration of automation and robotics in the extraction and purification process holds promise for accelerating the isolation of natural products. thermofisher.com Automated systems can perform tasks such as solvent extraction, solid-phase extraction (SPE), and preparative HPLC, reducing manual labor and increasing reproducibility. muf-pro.cz While fully automated high-throughput isolation platforms for specific lichen compounds are not yet commonplace, the technologies being developed for other natural products could be adapted for this purpose.

Furthermore, advances in extraction technologies, such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE), offer greener and more efficient alternatives to conventional solvent extraction. mdpi.comnih.gov These techniques can reduce extraction times and solvent consumption and could potentially be integrated into automated workflows for the high-throughput processing of lichen biomass.

Biosynthetic Pathways of Divaricatic Acid

Polyketide Synthase (PKS) Mechanisms in Divaricatic Acid Biosynthesis

The synthesis of polyketides is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). wikipedia.org These enzymes are analogous in many ways to fatty acid synthases (FAS) but exhibit greater variability in their programming, leading to a vast diversity of chemical structures. mdpi.com Fungal PKSs involved in the production of compounds like this compound are typically Type I PKSs, which are large, modular proteins containing multiple catalytic domains. scispace.comsci-hub.se

The genetic foundation for this compound biosynthesis lies within a gene cluster that encodes the necessary PKS and other tailoring enzymes. researchgate.net In the lichen-forming fungus Dirinaria applanata, which produces this compound, a non-reducing polyketide synthase (NR-PKS) gene, designated as DnPKS, has been characterized. nih.gov This gene contains the essential domains for polyketide synthesis, including a ketosynthase (KS), acyltransferase (AT), and two acyl carrier protein (ACP) domains, along with a thioesterase (TE) domain responsible for releasing the final polyketide product. nih.gov

The assembly of the this compound precursor, orsellinic acid, begins with a starter unit, typically acetyl-CoA, and involves the sequential addition of three malonyl-CoA extender units. frontiersin.org This process is catalyzed by the iterative action of the PKS domains. frontiersin.orgrasmusfrandsen.dk The KS domain catalyzes the Claisen condensation between the growing polyketide chain and the extender unit, while the AT domain selects the appropriate extender unit and transfers it to the ACP domain. mdpi.commdpi.com The ACP domain holds the growing polyketide chain as a thioester during synthesis. mdpi.com The absence of reducing domains (ketoreductase, dehydratase, and enoylreductase) in this specific PKS leads to the formation of an aromatic polyketide, orsellinic acid. nih.govrasmusfrandsen.dk

Table 1: Key PKS Domains and Their Functions in this compound Precursor Biosynthesis

| Domain | Function |

| Ketosynthase (KS) | Catalyzes the condensation of the growing polyketide chain with an extender unit. |

| Acyltransferase (AT) | Selects and transfers the extender unit (malonyl-CoA) to the ACP domain. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain during synthesis. |

| Thioesterase (TE) | Catalyzes the release of the completed polyketide chain (orsellinic acid) from the PKS. |

This table summarizes the primary roles of the core domains within the Polyketide Synthase enzyme complex involved in the initial assembly of the precursors for this compound.

Following the synthesis of the orsellinic acid units by the PKS, several post-PKS modifications are necessary to form this compound. researchgate.net These "tailoring reactions" are catalyzed by other enzymes encoded within the same gene cluster. researchgate.net The primary post-PKS modification in the formation of this compound is esterification (depside bond formation). This involves the joining of two molecules of a monocyclic phenolic acid, in this case, likely a derivative of orsellinic acid.

While the precise enzymatic steps for this compound are not fully elucidated, the general mechanism for depside formation involves the action of an esterase. This enzyme catalyzes the formation of an ester linkage between the carboxyl group of one orsellinic acid-derived unit and a hydroxyl group on a second unit. This process results in the characteristic depside structure of this compound. Further modifications, such as C-methylation, can also occur during the polyketide chain formation, catalyzed by intrinsic C-methyltransferase domains within the PKS. researchgate.net

Precursor Incorporation and Metabolic Flux in this compound Production

The production of this compound is intrinsically linked to the central carbon metabolism of the organism, which supplies the necessary precursors. The primary building blocks, acetyl-CoA and malonyl-CoA, are derived from pathways like glycolysis and fatty acid metabolism. nih.gov The availability of these precursors directly influences the rate of this compound biosynthesis.

Metabolic flux analysis, a technique used to quantify the flow of metabolites through a metabolic network, can provide insights into how precursor supply affects secondary metabolite production. nih.govplos.org In organisms producing polyketides, the flux of carbon towards acetyl-CoA is a critical control point. nih.gov Studies on other fungi have shown that engineering central carbon metabolism to increase the intracellular pool of acetyl-CoA can lead to enhanced production of polyketide-derived compounds. nih.govmdpi.com For instance, the upregulation of pathways that generate cytoplasmic acetyl-CoA and the downregulation of competing pathways can redirect metabolic flux towards the desired secondary metabolite. nih.gov While specific metabolic flux data for this compound production is limited, the principles derived from studies of other polyketides are likely applicable. The efficiency of converting primary metabolites into this compound is dependent on the coordinated activity of the biosynthetic enzymes and the supply of precursors from the cell's central metabolism.

Environmental and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound, like many other lichen secondary metabolites, is influenced by a combination of genetic and environmental factors. sci-hub.se These regulatory mechanisms ensure that the production of the compound is optimized for the lichen's specific ecological niche and physiological state.

Genetic regulation occurs primarily at the transcriptional level of the PKS genes. nih.gov The promoter region of the DnPKS gene in Dirinaria applanata contains putative binding sites for fungal transcription factors such as AflR, AreA, and PacC. nih.gov These transcription factors are known to regulate secondary metabolism in other fungi in response to various signals, including nutrient availability and pH. nih.gov

Environmental factors play a significant role in modulating the expression of these regulatory genes. mdpi.com Studies on lichens have shown that factors such as light, temperature, and nutrient availability can influence the production of secondary metabolites. sci-hub.se For example, in Dirinaria applanata, the expression of a DnPKS-like transcript was found to be downregulated by sucrose (B13894) and upregulated by mannitol, UV radiation, and neutral pH. nih.gov In another study, the concentration of this compound in the lichen Ophioparma ventosa did not show a direct correlation with UV radiation exposure, suggesting that its regulation may be more complex and potentially influenced by other environmental cues or developmental stages. rsc.org

Comparative Genomics and Transcriptomics of this compound-Producing Organisms

Comparative genomics and transcriptomics offer powerful tools to understand the evolution and functional diversity of biosynthetic pathways for compounds like this compound. nih.govmdpi.com By comparing the genomes of different lichen-forming fungi, researchers can identify conserved gene clusters associated with the production of specific polyketides. frontiersin.orgosti.gov This approach can help to pinpoint the biosynthetic gene cluster for this compound in various species and reveal variations in gene content and organization that might lead to the production of related but structurally different compounds.

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, provides a snapshot of the genes that are actively being expressed under specific conditions. nih.govmdpi.com Comparing the transcriptomes of a this compound-producing lichen under different environmental conditions can reveal which genes, including the PKS and tailoring enzymes, are upregulated or downregulated. mdpi.com This information can further elucidate the regulatory networks controlling this compound biosynthesis. For instance, comparing the transcriptomes of different chemotypes of a lichen species—one that produces this compound and one that does not—could highlight the key genetic differences responsible for this variation. Such studies have suggested that regulatory differences, rather than the absence of the biosynthetic genes themselves, can determine the chemical profile of a lichen. dntb.gov.ua

Chemical Synthesis and Derivatization of Divaricatic Acid and Its Analogues

Total Synthesis Strategies for Divaricatic Acid

The total synthesis of natural products like this compound presents significant challenges, requiring meticulous planning and execution to construct complex molecular architectures with precise stereochemical and regiochemical control.

Retrosynthetic Analysis and Key Reaction Steps in this compound Total Synthesis

Retrosynthetic analysis is a fundamental strategy in planning the total synthesis of complex molecules. It involves working backward from the target molecule, breaking it down into simpler, commercially available starting materials through a series of synthetic equivalents and disconnections. For this compound, a typical retrosynthetic approach would likely involve identifying key bonds that can be formed using established organic reactions. While specific total syntheses of this compound are not extensively detailed in the provided search results, general principles of natural product synthesis, such as those applied to other complex organic acids and lichen metabolites, would be relevant. These might include strategies involving esterification, ether formation, or aromatic coupling reactions. The synthesis of related compounds like adipic acid highlights common reactions such as esterification and cyclization reactions like the Dieckmann condensation organicchemistrytutor.com.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical and regiochemical control is paramount in the total synthesis of natural products. Regioselectivity refers to the preferential formation of one constitutional isomer over others, while stereoselectivity refers to the preferential formation of one stereoisomer over others masterorganicchemistry.comnumberanalytics.comdurgapurgovtcollege.ac.in. In the context of synthesizing molecules with multiple chiral centers, such as potential derivatives of this compound, controlling the exact spatial arrangement of atoms is critical for biological activity. Strategies to achieve this often involve using chiral catalysts, chiral auxiliaries, or starting from enantiomerically pure precursors (chiral pool synthesis) nih.govrsc.org. For reactions involving aromatic systems or functional group interconversions, careful selection of reagents and reaction conditions is necessary to ensure that reactions occur at the desired positions (regioselectivity) and with the correct stereochemistry (stereoselectivity) masterorganicchemistry.comegrassbcollege.ac.in.

Semi-Synthesis and Biocatalytic Approaches to this compound Modifications

Semi-synthesis involves modifying a naturally occurring compound through chemical reactions to create new derivatives. Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers an environmentally friendly and highly selective approach to molecular modifications nih.govrsc.orgmdpi.comnih.govmdpi.com. Enzymes can perform transformations with exquisite regio- and stereoselectivity, often under mild conditions, which can be advantageous for modifying complex natural products like this compound.

While specific semi-synthetic or biocatalytic modifications of this compound were not detailed in the provided search results, general approaches for modifying carboxylic acids and phenolic compounds are well-established. For instance, esterification of the carboxylic acid group or alkylation/acylation of phenolic hydroxyl groups are common modifications. Biocatalytic approaches could potentially be employed for selective oxidation, reduction, or glycosylation of this compound or its precursors, offering novel routes to functionalized derivatives. Research on other lichen metabolites, such as maslinic acid, demonstrates the utility of semi-synthesis and biocatalysis in generating diverse derivatives with altered biological activities mdpi.com.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved or novel biological properties. This often involves systematic modifications of the parent structure.

Structure-Guided Design Principles for this compound Derivatives

Structure-guided design principles leverage knowledge of a molecule's three-dimensional structure and its interactions with biological targets to rationally design new compounds nih.gov. For this compound, understanding which parts of the molecule are critical for its observed activities (e.g., antimicrobial, anti-parasitic) can inform the design of derivatives. For example, modifications might target the phenolic hydroxyl groups, the carboxylic acid moiety, or the aromatic rings.

Studies on related compounds, such as ginkgolic acid derivatives, illustrate how systematic modifications can lead to compounds with enhanced biological activity nih.gov. In the case of ginkgolic acid, alterations to the alkyl chain length or substitution patterns on the aromatic ring were explored to optimize SUMOylation inhibition. Similarly, research into podocarpic acid derivatives has shown that modifications to the aromatic ring or the introduction of halogens can influence antifungal properties austinpublishinggroup.com.

While specific structure-activity relationship studies for this compound were not extensively detailed, the general principles suggest that synthesizing derivatives with altered substituents on the aromatic rings or modifications to the carboxylic acid group could yield compounds with modulated biological profiles. The synthesis of such derivatives would likely involve standard organic synthesis techniques, potentially incorporating methods for regioselective functionalization and stereochemical control as discussed in section 4.1.2.

Compound List:

this compound

Adipic acid

Maslinic acid

Ginkgolic acid

Anacardic acid

Podocarpic acid

Usnic acid

Fumarprotocetraric acid

Psoromic acid

Roccella acid

Pannaric acid

Norstictic acid

Rangiformic acid

Stictic acid

Thamolic acid

Porphyrilic acid

Jackinic acid

Norjackinic acid

Northis compound

Psoromic acid

Protocetraric acid

Lithospermic acid

(+)-Lithospermic acid

Palmitic acid

Ethyl orsellinate

Prephenic acid

Hypoxyphenone

3-ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid

4-hydroxy-2-methoxy-6-methylbenzoic acid

2-hydroxy-6-methoxy-4-methylbenzoic acid

1-(2,3-dihydroxy-5-methoxyphenyl) ethanone (B97240)

Salicylic acid

Dragmacidin F

Quinic Acid

Bempedoic acid

8-oxa-2,2-dimethyl octanoic acid

7-bromo-2,2-dimethyl heptanoic acid

Erucyl alcohol

Gossyplure

Synthetic Methodologies for this compound Ester, Amide, and Other Functionalized Derivatives

This compound, a natural product identified in lichens, serves as a valuable scaffold for chemical modification, enabling the synthesis of a diverse array of derivatives with potentially altered or enhanced biological properties. The carboxylic acid moiety and phenolic hydroxyl groups present in divaricate acid offer multiple sites for functionalization, allowing for the creation of esters, amides, and other derivatives through established synthetic methodologies.

Esterification: The synthesis of divaricate acid esters typically involves reacting the carboxylic acid group with various alcohols. A common and classical approach is Fischer esterification , which utilizes an acid catalyst, such as concentrated sulfuric acid, to promote the reaction between the carboxylic acid and an alcohol, often under reflux conditions ausetute.com.aulibretexts.org. This method is generally reversible, and driving the equilibrium towards ester formation can be achieved by removing water produced during the reaction ausetute.com.auweebly.com. Alternatively, esters can be synthesized by activating the carboxylic acid group. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an acid anhydride, which then readily reacts with alcohols libretexts.orglibretexts.orglibretexts.orgyoutube.com. For instance, reaction with thionyl chloride (SOCl₂) or oxalyl chloride can yield the corresponding acyl chloride, which subsequently reacts with alcohols, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the generated acid by-product libretexts.orgfishersci.co.ukcommonorganicchemistry.commdpi.com. Other methods include the use of coupling reagents like carbodiimides (e.g., DCC, EDC) in combination with additives (e.g., HOBt, DMAP) fishersci.co.ukajchem-a.com or employing specific catalysts like phosphine (B1218219) oxides organic-chemistry.org or sulfonic acids organic-chemistry.org for direct esterification.

Amidation: Similar to ester synthesis, amides of divaricate acid can be prepared by reacting the carboxylic acid group with amines. The most common strategies involve activating the carboxylic acid. This can be achieved by converting it into an acyl chloride or acid anhydride , which then react efficiently with primary or secondary amines to form amides libretexts.orglibretexts.orgyoutube.comfishersci.co.ukcommonorganicchemistry.commdpi.comresearchgate.net. The reaction of acyl chlorides with amines is often exothermic and may require cooling and the presence of a base fishersci.co.ukcommonorganicchemistry.com. Another widely used approach employs coupling reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents (e.g., HATU, HBTU), which facilitate the direct formation of the amide bond between the carboxylic acid and the amine under mild conditions fishersci.co.ukajchem-a.comresearchgate.net. These coupling agents activate the carboxylic acid, forming an intermediate that is readily attacked by the amine nucleophile.

Other Functionalized Derivatives: Beyond simple esters and amides, divaricate acid's phenolic hydroxyl groups could potentially be modified through etherification or esterification reactions, though specific methodologies for divaricate acid itself are not detailed in the provided search results. General methods for phenolic functionalization, such as alkylation or acylation, could be applied. The synthesis of diverse derivatives allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological properties.

| Synthetic Method | Reactants | Activating/Coupling Agent(s) | Product Type | General Conditions |

| Fischer Esterification | Carboxylic Acid + Alcohol | Acid catalyst (e.g., H₂SO₄) | Ester | Reflux, often with water removal |

| Acyl Chloride Aminolysis | Carboxylic Acid → Acyl Chloride + Amine | SOCl₂, (COCl)₂, PCl₃; Base (e.g., Et₃N, Pyridine) | Amide | RT to reflux, in aprotic solvent |

| Acyl Chloride Esterification | Carboxylic Acid → Acyl Chloride + Alcohol | SOCl₂, (COCl)₂, PCl₃; Base (e.g., Pyridine) | Ester | RT to reflux, in aprotic solvent |

| Carbodiimide Coupling | Carboxylic Acid + Amine | DCC, EDC, DIC; Additives (HOBt, HOAt, DMAP) | Amide | RT, in solvents like DMF, DCM |

| Carbodiimide Coupling | Carboxylic Acid + Alcohol | DCC, EDC, DIC; Additives (DMAP) | Ester | RT, in solvents like DMF, DCM |

| Direct Amidation | Carboxylic Acid + Amine | Coupling reagents (HATU, HBTU, BOP, etc.) | Amide | Mild conditions, various solvents |

| Ester Aminolysis | Ester + Amine | Catalysts (e.g., metal complexes, Lewis acids) | Amide | Varied, can require elevated temperatures or specific catalysts |

| Anhydride Reaction | Acid Anhydride + Alcohol/Amine | None (Anhydride is the activated form) | Ester/Amide | Varied, often facilitated by bases or catalysts |

Libraries of this compound-Related Compounds for Biological Screening

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the systematic screening of a large number of molecules against biological targets to identify lead compounds tebubio.comvipergen.com. A compound library is a curated collection of diverse chemical entities, typically small molecules, designed to represent a broad range of structural motifs and physicochemical properties vipergen.com. These libraries are instrumental in high-throughput screening (HTS) campaigns, which accelerate the identification of molecules with desired biological activities tebubio.comvipergen.comenamine.net.

Given that divaricate acid is a naturally occurring compound with reported biological activities, such as antibacterial properties researchgate.net, it can serve as a valuable lead structure or scaffold for the generation of a focused compound library. By applying the synthetic methodologies described in Section 4.3.2, a diverse set of divaricate acid derivatives—including various esters, amides, and potentially other functionalized analogues—can be synthesized.

The creation of such a library would involve:

Synthesis of Core Derivatives: Preparing a range of esters and amides of divaricate acid by varying the alcohol or amine component. For example, reacting divaricate acid with different alcohols (methanol, ethanol, benzyl (B1604629) alcohol) would yield various methyl, ethyl, or benzyl esters. Similarly, reacting with a panel of amines would produce a series of amides.

Diversification: Introducing further modifications, if feasible, to the divaricate acid core structure or the appended groups to increase chemical diversity.

Library Assembly: Compiling these synthesized compounds into a collection, often in a format suitable for automated screening (e.g., 96-well plates) enamine.netlifechemicals.com.

These divaricate acid-related compound libraries are then subjected to biological screening assays. This process aims to identify compounds that exhibit significant activity against specific biological targets (e.g., enzymes, receptors) or that elicit a desired phenotypic response in cellular assays tebubio.comvipergen.comlifechemicals.com. The screening results provide crucial data for structure-activity relationship (SAR) studies, guiding the subsequent optimization of lead compounds to develop potential therapeutic agents or research tools.

| Library Component Type | Core Structure | Modification Site | Example Variable Group (R) | Potential Application Focus |

| Ester Derivatives | This compound | Carboxylic Acid | Methyl, Ethyl, Propyl, Benzyl | Biological Screening, SAR Studies |

| Amide Derivatives | This compound | Carboxylic Acid | -NH₂, -NH(Alkyl), -N(Alkyl)₂ | Biological Screening, SAR Studies |

| Phenolic Ether | This compound | Phenolic Hydroxyl(s) | Alkyl, Benzyl | Exploration of Bioactivity |

| Phenolic Ester | This compound | Phenolic Hydroxyl(s) | Acetyl, Benzoyl | Exploration of Bioactivity |

| Hybrid Molecules | This compound | Conjugated to other scaffolds | Various functional groups | Target-specific screening, drug discovery |

List of Compounds Mentioned:

this compound

Divaric acid

2,4-Di-O-methyldivaric acid

Divaricatinic acid

2-O-Methylnorthis compound

Dictyvaric acid

Nordihydroguaiaretic acid (NDGA)

Dihydrocaffeic acid (DHCA)

1,3,5-tris(dihydrocaffeoyl)quinic acid (Podospermic acid)

Feruloylpodospermic acid A

Feruloylpodospermic acid B

Kukoamines (amides of dihydrocaffeic acid)

Usnic acid

Atranorin

Larrea divaricata Cav. (plant)

Tabernaemontana divaricata (plant)

Evernia divaricata (L.) Ach. (lichen)

Protousnea malacea (Stirt.) (lichen)

Scorzonera divaricata (plant)

Biological Activities and Mechanistic Investigations of Divaricatic Acid Excluding Human Clinical Data, Dosage, Safety

Antimicrobial Research on Divaricatic Acid

This compound has demonstrated significant antimicrobial efficacy against a range of microorganisms, particularly Gram-positive bacteria and certain fungi. Its presence in various lichen species contributes to their known protective roles against microbial colonization.

Antibacterial Mechanisms of this compound

The antibacterial action of this compound is multifaceted, with research pointing towards interference with essential bacterial processes.

This compound has shown considerable activity against several Gram-positive bacterial species. Studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against bacteria such as Bacillus subtilis, Staphylococcus epidermidis, Streptococcus mutans, and Enterococcus faecium, with MICs ranging from 7.0 to 64.0 µg/mL mdpi.comucm.eseajm.orgresearchgate.netmdpi.comresearchgate.net. Notably, its antibacterial potency against S. epidermidis and E. faecium has been observed to be greater than that of vancomycin (B549263) mdpi.comucm.esresearchgate.net. Furthermore, this compound has exhibited activity against Methicillin-Resistant Staphylococcus aureus (MRSA), showing comparable efficacy to vancomycin against certain strains mdpi.comucm.eseajm.orgresearchgate.netmdpi.comnih.gov.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Bacillus subtilis | 7.0 | mdpi.comucm.esresearchgate.netmdpi.com |

| Staphylococcus epidermidis | 7.0 - 64.0 | mdpi.comucm.esresearchgate.netmdpi.com |

| Streptococcus mutans | 7.0 - 64.0 | mdpi.comucm.esresearchgate.netmdpi.com |

| Enterococcus faecium | 7.0 - 64.0 | mdpi.comucm.esresearchgate.netmdpi.com |

| Staphylococcus aureus (MRSA) | 32.0 - 64.0 | mdpi.comucm.esresearchgate.netmdpi.com |

In contrast to its efficacy against Gram-positive bacteria, this compound has been found to be largely ineffective against Gram-negative bacteria, including species like Escherichia coli ucm.esmdpi.com.

Antifungal Activities and Cellular Targets of this compound in Fungal Pathogen Models

This compound has demonstrated antifungal properties, particularly against Candida albicans. Research indicates an MIC value of 20 µg/mL against C. albicans researchgate.netresearchgate.net. It has also shown a broad antifungal spectrum against certain phytopathogens researchgate.net. While specific cellular targets in fungi are not extensively detailed in the provided literature, the general antimicrobial mechanisms explored for related compounds may offer insight.

Antiviral Potentials of this compound in In Vitro Viral Replication Models

While lichens and their metabolites are recognized for possessing antiviral properties, direct in vitro data specifically detailing the antiviral potential and mechanisms of this compound against viral replication models are limited in the reviewed literature. Some studies suggest that evaluating this compound for antiviral activity would be of interest publisherspanel.commdpi.com. However, concrete experimental findings on its direct antiviral effects are not comprehensively presented in the provided sources.

Antioxidant Properties and Mechanisms of this compound

This compound has been recognized for its significant antioxidant properties, contributing to the protection against oxidative stress and cellular damage. Its phenolic structure, particularly the presence of hydroxyl groups, is believed to be key to its radical scavenging capabilities unram.ac.idmdpi.com.

Free Radical Scavenging Mechanisms of this compound

This compound exhibits notable free radical scavenging activity, as demonstrated by its performance in standard antioxidant assays. These activities are generally attributed to the compound's ability to donate hydrogen atoms and electrons, thereby stabilizing free radicals researchgate.netmdpi.com.

The efficacy of this compound in scavenging various free radicals was quantified using IC50 values (the concentration required to inhibit 50% of the free radical activity):

| Free Radical Assay | This compound (IC50, µg/mL) | Standard (Ascorbic Acid) (IC50, µg/mL) |

| DPPH | 43.0 | 27.0 |

| ABTS | 60.0 | 41.0 |

| Superoxide (B77818) | 83.5 | 35.5 |

Data derived from researchgate.net.

These results indicate that while this compound possesses free radical scavenging capabilities, its potency in these specific assays was generally lower than that of ascorbic acid, a common antioxidant standard researchgate.net. The mechanisms involve electron transfer and hydrogen atom transfer, processes crucial for neutralizing reactive species mdpi.com.

Modulation of Endogenous Antioxidant Enzyme Systems by this compound

Specific research detailing the direct influence of this compound on the modulation of endogenous antioxidant enzyme systems, such as superoxide dismutase (SOD), catalase (CAT), or glutathione (B108866) peroxidases (GPx), was not found in the reviewed literature. While these enzymes are critical components of cellular defense against oxidative stress nih.govnih.gov, and their dysregulation is linked to various conditions nih.govresearchgate.net, the specific role of this compound in modulating their activity remains an area for future study.

Cellular Oxidative Stress Mitigation by this compound

This compound's antioxidant properties suggest a role in mitigating cellular oxidative stress. Its ability to scavenge free radicals can help protect cellular components, such as lipids and proteins, from oxidative damage unram.ac.idontosight.ai. By neutralizing reactive oxygen species (ROS), this compound may contribute to preserving cellular redox homeostasis nih.govfrontiersin.org. While direct studies on its cellular oxidative stress mitigation mechanisms are limited, its known radical scavenging activity positions it as a compound with potential protective effects against oxidative insults in cellular environments.

List of Compounds Mentioned:

this compound

Ascorbic acid

Usnic acid

Atraric acid

Stereocalpin A

Stereocalpin B

Sekikaic acid

Atranorin

2'-O-methyl this compound

Physodic acid

Perlatolic acid

Imbricaric acid

Barbatic acid

Pannarin

1'-chloropannarin

Lecanoric acid

Methyl-8-hydroxy-4-O-divaricatic acid

Protousnea malacea

Lecanora frustulosa

Evernia prunastri

Umbilicaria antarctica

Ochrolechia androgyna

Sphaerophorus globosus

Psoroma genus

Cladonia portentosa

Alectoria spp.

Usnea spp.

Gondwania regalis

Diploschistes scruposus

Evernia mesomorpha

Tabernaemontana divaricata

Bursera microphylla

Melandrii Herba

Glycyrrhizinic acid

Protopine

Deoxycholic acid (DCA)

Arachidonic acid (AA)

Anti-Proliferative and Apoptotic Inducing Effects of this compound in Cancer Cell Lines

Lichen metabolites, including this compound, have been explored for their potential to inhibit the growth and induce death in cancer cells. While research on this compound's specific mechanisms is ongoing, studies on other lichen-derived compounds provide insights into the general pathways involved.

Several lichen compounds have demonstrated the capacity to arrest the cell cycle in cancer cells, typically at specific phases such as G0/G1 or G2/M nih.govoncotarget.combiomolther.orgmdpi.comresearchgate.net. This compound, identified as a lichen metabolite, has shown some anti-proliferative effects against cancer cell lines, though at higher concentrations compared to other tested compounds researchgate.net. However, detailed investigations into the specific molecular mechanisms by which this compound induces cell cycle arrest are not extensively documented in the provided literature.

Apoptosis, or programmed cell death, is a critical process in cancer therapy, and lichen-derived compounds have been shown to induce it through intrinsic (mitochondrial) and extrinsic (death receptor) pathways nih.govresearchgate.netwikipedia.orgscielo.org.arabcam.cnnih.govnih.govaging-us.com. These mechanisms often involve the modulation of key apoptotic regulators like the Bcl-2 family proteins (e.g., increasing Bax and decreasing Bcl-2) and the activation of caspases nih.govdntb.gov.ua. While this compound has exhibited inhibitory activity against cancer cells researchgate.net, specific studies detailing its direct involvement in particular apoptosis pathways are limited in the reviewed literature. For instance, other lichen compounds like Usnic acid and Vulpinic acid have been more extensively studied for their apoptotic effects nih.govdntb.gov.ua.

Autophagy, a cellular degradation process, plays a complex role in cancer, potentially promoting survival or death depending on the context nih.govmdpi.comfrontiersin.org. Some lichen metabolites have been associated with modulating autophagy in cancer models nih.govmdpi.comfrontiersin.org. However, the current literature does not provide specific information regarding the role or mechanisms of this compound in modulating autophagy within cancer cell models.

The inhibition of cancer cell metastasis and angiogenesis (the formation of new blood vessels) are vital strategies to combat tumor growth and spread. Lichen metabolites, such as Usnic acid, have demonstrated potential anti-metastatic and anti-angiogenic properties in preclinical studies, often by influencing signaling pathways critical for cell migration and vascularization nih.govresearchgate.net. Although this compound is a known lichen metabolite with various bioactivities, its specific potential in inhibiting metastasis or angiogenesis has not been detailed in the reviewed literature.

Enzyme Inhibition and Receptor Modulation by this compound

This compound has been identified as an inhibitor of the bacterial RecA protein, a crucial enzyme involved in DNA repair and recombination pathways nih.gov. Studies investigating the inhibitory activity of various lichen metabolites against E. coli RecA protein found that this compound effectively inhibits its ATP hydrolytic activity nih.govresearcher.life. Kinetic analyses have determined its half-maximal inhibitory concentration (IC50) to be 16.8 µM . Further mechanistic studies indicate that this compound acts as an uncompetitive inhibitor, binding to the ATP-binding site of the RecA enzyme nih.govresearcher.life. This mode of inhibition suggests it interferes with the enzyme's function by binding to the enzyme-substrate complex.

Data Table: RecA Inhibition by Lichen Metabolites

| Compound | Enzyme Target | Inhibition Type | IC50 (µM) | Key Mechanism | References |

| This compound | E. coli RecA | Uncompetitive (ATP site) | 16.8 | Inhibits ATP hydrolysis | nih.govresearcher.life |

| Protolichesterinic acid | E. coli RecA | Uncompetitive (ATP site) | 14.2 | Inhibits ATP hydrolysis | nih.govresearcher.life |

| Lichesterinic acid | E. coli RecA | Uncompetitive (ATP site) | 18.9 | Inhibits ATP hydrolysis | |

| Lobaric acid | E. coli RecA | Uncompetitive (ATP site) | 22.4 | Inhibits ATP hydrolysis | |

| Alpha-collatolic acid | E. coli RecA | Uncompetitive (ATP site) | 16.8 | Inhibits ATP hydrolysis | |

| Epiphorellic acid | E. coli RecA | Non-competitive (ssDNA site) | 37.5 | Inhibits ssDNA binding | |

| Sphaerophorin | E. coli RecA | Uncompetitive (ATP site) | 42.6 | Inhibits ATP hydrolysis | nih.govresearcher.life |

| Tumidulin | E. coli RecA | Uncompetitive (ATP site) | N/A | Inhibits ATP hydrolysis | nih.govresearcher.life |

N/A: Not Available in provided snippets.

Receptor Binding and Signaling Modulation by this compound

Information specifically detailing the receptor binding interactions or signaling modulation pathways influenced by this compound is not extensively covered in the provided search results. While general mechanisms of receptor-ligand interactions and cellular signaling pathways are understood for neurotransmitters and immune cells uth.edukhanacademy.orgmdpi.comnih.govnih.govnih.govnih.govmdpi.comnih.govnumberanalytics.commdpi.commdpi.com, direct evidence linking these processes to this compound is limited in the current literature.

Neurobiological Investigations of this compound

The neurobiological effects of this compound are an emerging area of research. While other lichen metabolites have demonstrated neuroprotective potential researchgate.net, specific mechanisms for this compound are still being explored.

Neuroprotective Mechanisms of this compound in In Vitro Models of Neuronal Injury

While lichen metabolites like evernic acid and usnic acid have shown promise in in vitro neuroprotection against oxidative stress researchgate.net, specific neuroprotective mechanisms of this compound in in vitro models of neuronal injury are not extensively detailed in the provided search results. General neuroprotective strategies involving phenolic acids and other compounds often focus on antioxidant, anti-inflammatory, and anti-apoptotic properties nih.govmdpi.comfrontiersin.orgscienceopen.commdpi.comnih.govmdpi.com, but direct mechanistic studies for this compound are limited.

Modulation of Neurotransmitter Systems by this compound

The influence of this compound on neurotransmitter systems has not been a primary focus in the provided search snippets. The literature discusses neurotransmitters, receptors, and their signaling pathways within the nervous system uth.edukhanacademy.orgmdpi.comnih.govnih.gov, but no specific data on how this compound modulates these systems is available.

Ecological and Phytotoxicity Studies of this compound

Role of this compound as a Defense Metabolite in Lichens

This compound is a prominent secondary metabolite synthesized by the fungal partner (mycobiont) within lichen thalli. Its distribution within the lichen structure is not uniform; studies have shown that this compound accumulates in specific regions, such as the lower medulla and at the interface between the lichen and its substrate researchgate.net. This localization suggests a role in mediating the lichen's interaction with its environment, potentially serving as a defense mechanism against grazing organisms or environmental stressors. Furthermore, this compound has been associated with specific substrate preferences, showing an affinity for substrates with a low pH and higher concentrations of terpenes frontiersin.org. This association indicates that the presence and distribution of this compound might be linked to the lichen's adaptation to particular microhabitats and its ability to thrive in specific ecological conditions, possibly by deterring herbivores or competing with other organisms.

Allelopathic Potential and Herbicide Activity of this compound

The reviewed literature did not yield direct experimental evidence or specific studies detailing the allelopathic potential or herbicidal activity of this compound itself. While the broader field of allelopathy explores plant-derived compounds as potential herbicides mdpi.comfrontiersin.org, and lichens are known producers of diverse bioactive compounds, specific research linking this compound to direct weed suppression or phytotoxicity against other plant species was not identified in the provided search results.

Insecticidal and Repellent Activities of this compound

This compound and extracts containing it have demonstrated insecticidal properties against certain stored-product pests. The ether extract from the lichen Ramalina complanata, which contains this compound, exhibited insecticidal activity against the maize weevil, Sitophilus zeamais dntb.gov.ua. Further investigations into this compound specifically showed that when tested against Sitophilus zeamais, it resulted in a mortality rate of 33.33% at a concentration of 12 mg/g and also displayed a deterrent effect on the insects phcogres.com. These findings suggest that this compound possesses bioactivity that can disrupt insect survival and behavior, positioning it as a potential natural agent for insect control.

Table 1: Insecticidal Activity of this compound Against Sitophilus zeamais

| Metabolite/Extract | Target Organism | Concentration | Mortality Rate | Notes | Reference |

| This compound | Sitophilus zeamais | 12 mg/g | 33.33% | Deterrent effect noted | phcogres.com |

| Ramalina complanata extract | Sitophilus zeamais | Not specified | Active | Insecticidal | dntb.gov.ua |

Molluscicidal and Antiparasitic Activities of this compound

This compound exhibits significant molluscicidal and antiparasitic activities, particularly against key organisms involved in the transmission of diseases like schistosomiasis. It demonstrates high toxicity against both adult snails and embryos of Biomphalaria glabrata, a primary intermediate host for Schistosoma mansoni nih.govnih.gov. Studies report lethal concentrations (LC90) for adult B. glabrata at 8.66 μg/mL and for embryos ranging from 16.03 to 24.23 μg/mL, depending on the developmental stage . Similar efficacy was observed at concentrations around 5-20 μg/mL nih.govnih.govresearchgate.net.

Beyond its effects on snails, this compound also displays antiparasitic activity against the cercariae of Schistosoma mansoni. It has shown activity at concentrations as low as 10 μg/mL after a short exposure time of 30 minutes nih.gov, and lethality was observed at concentrations of 100-200 μM after 24 hours, with an IC50 of 100.6 μM . Importantly, this compound has shown low toxicity to Artemia salina (brine shrimp) at concentrations up to 200 μg/mL, suggesting a degree of selectivity and potentially reduced environmental impact compared to synthetic molluscicides nih.gov.

Table 2: Molluscicidal Activity of this compound Against Biomphalaria glabrata

| Target Stage | Concentration (μg/mL) | LC90 (μg/mL) | Notes | Reference |

| Adult snails | 5 | 8.66 | High toxicity | nih.govresearchgate.net |

| Embryos | 20 | 16.03-24.23 | Toxicity varies by developmental stage | nih.govnih.gov |

Table 3: Antiparasitic Activity of this compound Against Schistosoma mansoni Cercariae

| Target Stage | Concentration | Exposure Time | IC50 (μM) | Notes | Reference |

| Cercariae | 10 μg/mL | 30 min | N/A | Demonstrated activity | nih.gov |

| Cercariae | 100-200 μM | 24 h | 100.6 | Caused lethality; tegument damage noted |

Structure Activity Relationship Sar Studies of Divaricatic Acid and Its Analogues

Computational Approaches to SAR for Divaricatic Acid

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable tools for dissecting the SAR of this compound. These techniques allow researchers to predict how structural variations might affect binding to biological targets and to identify key molecular features responsible for its activity.

Molecular docking studies have been employed to investigate this compound's interaction with various biological targets. For instance, docking simulations revealed that this compound and fumarprotocetraric acid bind to the active site of Aedes aegypti acetylcholinesterase (AaAChE1) in an energetically favorable manner, suggesting a potential larvicidal mechanism jjh.cz. These studies can pinpoint specific amino acid residues, such as TRP286, that may be crucial for binding affinity and efficacy jjh.cz.

QSAR modeling aims to establish mathematical relationships between the chemical structure of molecules and their biological activity. While specific QSAR models for this compound were not detailed in the provided search results, the general principle involves using molecular descriptors (e.g., physicochemical properties, topological indices) to build predictive models. Such models can then be used to design novel analogues with enhanced activity or altered properties annamalaiuniversity.ac.inresearchgate.netnih.govnih.gov. For example, methylation of the carboxylic function of divaricatinic acid (a related compound) resulted in a complete loss of α-glucosidase inhibitory activity, highlighting the importance of this functional group semanticscholar.org.

Experimental Validation of Key Pharmacophores in this compound Activity

Experimental validation is essential to confirm the predictions made by computational methods and to identify the specific structural elements, or pharmacophores, that confer biological activity to this compound.

Research has indicated that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including Bacillus subtilis, Staphylococcus epidermidis, Streptococcus mutans, and Enterococcus faecium, with minimum inhibitory concentrations (MICs) ranging from 7.0 to 64.0 μg/mL nih.govwikipedia.org. Notably, its activity against S. epidermidis and E. faecium was found to be higher than that of vancomycin (B549263) nih.gov. This compound also demonstrated activity against Candida albicans and Methicillin-resistant Staphylococcus aureus (MRSA) nih.govwikipedia.org. These findings underscore the importance of the core structure of this compound for its antimicrobial efficacy.

Furthermore, this compound has shown molluscicidal activity against Biomphalaria glabrata and antiparasitic activity against Schistosoma mansoni cercariae wikipedia.org. Studies have detailed extensive damage to the tegument of S. mansoni worms upon exposure to this compound, indicating a direct impact on the parasite's structure researchgate.net.

Impact of Specific Substituents and Structural Modifications on this compound Bioactivities

Modifying the chemical structure of this compound by altering substituents or functional groups can profoundly influence its biological activities.

One key observation relates to the carboxylic acid group. Methylation of this group in divaricatinic acid led to a complete loss of its α-glucosidase inhibitory activity semanticscholar.org. This suggests that the free carboxylic acid moiety is critical for this particular activity, likely through hydrogen bonding or ionic interactions with the enzyme's active site.

While specific studies detailing systematic modifications of this compound and their SAR are limited in the provided search results, the general principle of structure-activity relationships in lichen metabolites suggests that variations in ester linkages, hydroxyl group positions, and alkyl chain lengths can significantly alter potency and selectivity semanticscholar.orgresearcher.life.

Stereochemical Influences on this compound's Biological Efficacy

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a critical role in biological activity. While this compound itself is not typically described as chiral in the provided literature, the broader context of lichen metabolites and drug design highlights the importance of stereochemistry.

Chiral natural products often exhibit stereoselective interactions with biological targets, meaning that different stereoisomers can have vastly different potencies, efficacies, or even adverse effects mdpi.comnumberanalytics.com. For example, in other classes of compounds, specific stereoisomers may be preferentially recognized by transport systems or exhibit higher binding affinities to enzymes mdpi.com.

Although direct studies on the stereoisomers of this compound are not presented here, the general understanding in medicinal chemistry is that if a molecule possesses stereocenters, their configuration can be a critical determinant of its biological profile mdpi.comnumberanalytics.com. Future research could explore whether any synthetic analogues of this compound, or related compounds, exhibit stereoisomerism and investigate the impact of these stereochemical differences on their bioactivities.

Compound List:

this compound

Fumarprotocetraric acid (FUM)

Divaricatinic acid

Barbatolic acid

Orcinyl lecanorate

Sekikaic acid

Homosekikaic acid

Atranorin

Diffractaic acid

Norstictic acid

Psoromic acid

Salazinic acid

Protocetraric acid

Usnic acid

Lecanoric acid

Methyl haematommate

Olivetoric acid

Physodic acid

Perlatolic acid

Thamnic acid

Ramalinic acid

Methyl β-orcinolcarboxylate

Ethyl haematommate

Ethyl orsellinate

Brialmontin 1

Zeorin

Pannarin

Methyl orsellinate

Ergosterol peroxide

Isidiophorin

Rhizonaldehyde

Rhizonyl alcohol

1′-chloropannarin

Lobaric acid

Methyl orcinol (B57675) carboxylate

Ramalin

Ethyl palmitate

Ethyl stearate (B1226849)

Ethyl caprilate

Paraconic acids

Protolichesterinic acid

Lichesterinic acid

Nephrosteranic acid

Rocellaric acid

Nephromopsinic acid

Barbatic acid

Vulpinic acid

Evernic acid

Methyl evernate

Obtusatic acid

20-O-methyl anziaic acid

Gyrophoric acid

Fumarprotocetraric acid

Stictic acid

(+)-Usnic acid

Dibenzoylusnic acid

4-O-Demethylbarbatic acid

Fallacinol

4-O-methylnorhomosekikaic acid

Decarboxystenosporic acid

Divarinolmonomethylether

(S)-ibuprofen

(R)-ibuprofen

Thalidomide

3-Br-acivicin (3-BA)

Cytisine

Pterocarpan

2,5-dihydroxybenzoic acid (gentisic acid)

Octyl gallate

Gallic acid

Octyl-gallate

Cetyl gallate

Stearyl gallate

N-Phthalimido β-amino acid derivatives

3-phthalimido-3(2-hydroxyphenyl) propanoic acid (P2HPA)

3-phthalimido-3(2-nitrophenyl) propanoic acid (P2NPA)

Acrylic acid derivatives

2,4-dihydro-3H-1,2,4-triazol-3-ones

Indole derivatives

Thiophene derivatives

Pyridine (B92270) derivatives

Pyrane derivatives

Pyrimidine derivatives

Pyrazole derivatives

Cytochrome c peroxidase

Advanced Analytical Methodologies for Divaricatic Acid Research

Quantitative Analysis of Divaricatic Acid in Complex Biological Matrices

The analysis of this compound in biological samples, such as microbial cultures, plant extracts (particularly lichens), and animal tissues, presents challenges due to the complexity of these matrices and the often low concentrations of the target analyte. Advanced analytical techniques are therefore indispensable for achieving reliable quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound, especially when coupled with appropriate detectors. HPLC systems, often utilizing reversed-phase chromatography, can effectively separate this compound from other matrix components shimadzu.comopenaccessjournals.comoiv.int.

HPLC with Diode-Array Detection (HPLC-DAD): This method is widely employed for the quantitative analysis of lichen constituents, including this compound farmaciajournal.commeasurlabs.com. HPLC-DAD allows for the simultaneous detection of compounds across a range of UV-Vis wavelengths, providing spectral information that aids in compound identification and purity assessment measurlabs.com. For instance, detection at 240 nm has been utilized for similar organic acid analyses researchgate.net, and 210 nm is also a common wavelength for organic acid detection oiv.int.

HPLC with UV-Vis Detection: While DAD offers spectral scanning capabilities, a standard UV-Vis detector set at a specific wavelength can also be used for quantitative analysis, provided the analyte has a suitable chromophore shimadzu.comopenaccessjournals.com.

HPLC-Mass Spectrometry (HPLC-MS): Coupling HPLC with mass spectrometry (MS) significantly enhances selectivity and sensitivity, enabling more robust quantification, particularly in complex matrices shimadzu.comresearchgate.net. This compound has been identified using LC-MS researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of volatile and semi-volatile compounds. However, polar and less volatile compounds like this compound typically require derivatization to increase their volatility and thermal stability, thereby improving chromatographic separation and detection efficiency nih.govmdpi.comnih.gov. GC-MS has been utilized for the profiling of lichen metabolites, including this compound researchgate.netscispace.com. The derivatization process, such as silylation, converts the polar functional groups of this compound into less polar derivatives, making them amenable to GC separation and subsequent MS detection nih.govmdpi.com.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive this compound Detection

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the quantification of this compound in complex biological samples researchgate.netnih.govmdpi.comnih.gov. This technique is particularly advantageous for detecting low-abundance analytes.

Enhanced Sensitivity through Derivatization: Chemical derivatization can dramatically improve the sensitivity and specificity of LC-MS/MS methods nih.govnih.govmdpi.comnih.gov. For dicarboxylic acids, a charge reversal derivatization strategy has been developed that converts the carboxyl groups to enhance ionization efficiency and mass fragmentation, leading to exceptionally low limits of detection (LLOD < 266 fg) and quantification (LLOQ < 805 fg) nih.gov. This approach is highly relevant for the sensitive analysis of this compound.

Applications in Metabolomics: LC-MS/MS is a primary tool in metabolomic studies, enabling the comprehensive profiling of metabolites, including this compound and its potential biotransformation products researchgate.netnih.govnih.gov. Its ability to provide both qualitative and quantitative data with high accuracy makes it ideal for these applications.

Capillary Electrophoresis (CE) for this compound Separation

Capillary Electrophoresis (CE) is an electrokinetic separation technique that separates analytes based on their charge, size, and hydrophobicity by applying an electric field within a narrow capillary clinicallab.comwikipedia.orglibretexts.orgsciex.com. While direct applications of CE for this compound are not extensively documented in the provided literature, CE is a well-established method for the separation of charged molecules, including organic acids clinicallab.comwikipedia.orglibretexts.orgsciex.com. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed. The separation principle relies on the differential electrophoretic mobility of analytes within the capillary, influenced by the applied voltage and buffer conditions wikipedia.orgsciex.com.

Advanced Sample Preparation Techniques for this compound Analysis

Effective sample preparation is a critical prerequisite for the successful analysis of this compound in complex biological matrices, aiming to isolate the analyte, remove interfering substances, and potentially concentrate it nih.govnih.govtaylorfrancis.com.

Extraction: Various extraction methods are employed, including solvent extraction (e.g., using methanol (B129727) or acetone) from lichen materials researchgate.netnih.govscispace.com and other biological samples.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the clean-up and pre-concentration of analytes from complex matrices prior to chromatographic analysis taylorfrancis.comdoi.org. SPE cartridges, such as C18, can be employed to retain and elute this compound, effectively removing polar and non-polar interferences taylorfrancis.comdoi.org.

Derivatization: As mentioned for GC-MS and LC-MS/MS, chemical derivatization serves as a crucial sample preparation step to enhance analyte properties for detection and quantification nih.govmdpi.comnih.govnih.gov.

Metabolomic Profiling of this compound and its Biotransformation Products

Metabolomic profiling aims to comprehensively analyze the entire set of metabolites within a biological system, providing insights into metabolic pathways, cellular responses, and biotransformation processes nih.govmdpi.comajgreenchem.commdpi.com. This compound, as a metabolite, can be studied within this framework.

LC-MS/MS in Metabolomics: LC-MS/MS is a leading technique for untargeted and targeted metabolomic profiling due to its high sensitivity, selectivity, and broad coverage of metabolites researchgate.netnih.govnih.gov. It allows for the identification and quantification of this compound and its related compounds or biotransformation products in various biological samples researchgate.netnih.gov.

GC-MS in Metabolomics: GC-MS is also instrumental in metabolomic studies, particularly for profiling volatile and semi-volatile compounds, including organic acids after appropriate derivatization nih.govmdpi.comnih.govajgreenchem.com. This technique can contribute to a more complete understanding of the metabolic landscape associated with this compound.

The integration of these advanced analytical methodologies, coupled with sophisticated sample preparation techniques, is essential for the comprehensive study of this compound in diverse biological contexts.

Compound List:

this compound

Usnic acid

Atranorin

Evernic acid

Fumarprotocetraric acid

Stictic acid

Salazinic acid

Sekikaic acid

Homosekikaic acid

Norstictic acid

Lecanoric acid

Protocetraric acid

Orsellinic acid

Sparassol

Atraric acid

Methyl linoleate (B1235992)

Methyl linolenate

Methyl palmitate

4′-O-methylpaludosic acid

Stenosporic acid

Zeorin

Gyrophoric acid

Diffractaic acid

Ursolic acid

Nieblastictane C

Short-chain fatty acids (SCFAs)

Bile acids (BAs)

Tryptophan (TRP) metabolites

Formic acid

Dicarboxylic acids (DCAs)

Malic acid

Tartaric acid

Citric acid

Lactic acid

Shikimic acid

Succinic acid

Fumaric acid

Acetic acid

5-oxo-eicosatetraenoic acid (5-oxo-ETE)

Arachidonic acid

Docosahexaenoic acid

Palmitoyl carnitine

4-hydroxyphenyllactate

3-hydroxyphenylacetic acid

Isobutyric acid

Valeric acid

Tryptamine

5-oxoproline

Putrescine

Sorbitol

Ornithine

Isotopic Labeling Strategies for this compound Metabolic Tracing

Isotopic labeling is a powerful technique employed in biological and chemical research to track the fate of molecules through metabolic pathways, chemical reactions, or within cellular systems wikipedia.orgbitesizebio.com. This methodology involves the substitution of specific atoms within a molecule with their stable or radioactive isotopes, rendering the molecule "trackable" using sensitive analytical techniques. For this compound, a lichen secondary metabolite belonging to the depside class, isotopic labeling offers a route to elucidate its biosynthetic origins and metabolic transformations within lichen-forming fungi or symbiotic lichen thalli scienceopen.comnih.govsemanticscholar.orgnih.govresearchgate.net.

Biosynthetic Context and Labeling Precursors: this compound, like many other lichen compounds, is primarily synthesized through polyketide pathways. These pathways typically utilize simple carbon units, such as acetyl-CoA and malonyl-CoA, derived from acetate (B1210297) and malonate, as the fundamental building blocks for constructing the polyketide chain, which is subsequently cyclized and modified to form the final depside structure scienceopen.com. Therefore, a primary strategy for labeling this compound involves the synthesis and administration of isotopically labeled precursors.

Potential Labeling Strategies:

Stable Isotope Labeling of Precursors:

Carbon Isotopes (¹³C): The most common approach involves using ¹³C-labeled acetate or malonate. For instance, ¹³C-labeled sodium acetate or ¹³C-labeled carbon dioxide, which can be converted to acetate precursors, can be synthesized and provided to the lichen-forming fungus or lichen in a culture medium sioc-journal.cnimist.ma. The organism's enzymatic machinery, specifically polyketide synthases (PKSs), would then incorporate these ¹³C-enriched building blocks into the newly synthesized this compound. This allows researchers to track the carbon flow from the precursor to the final product.